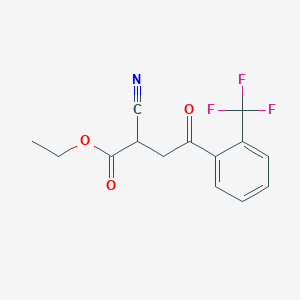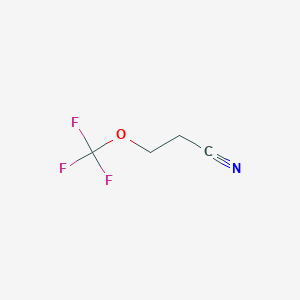![molecular formula C9H13N3O4 B6335132 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole CAS No. 1240574-06-4](/img/structure/B6335132.png)
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a 1,3-dioxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole typically involves the reaction of 1,3-dioxane-2-ylmethyl magnesium bromide with a suitable pyrazole derivative. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference . The reaction mixture is then treated with a nitro-substituted electrophile to introduce the nitro group onto the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Addition: The dioxane moiety can undergo addition reactions with electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction: 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Addition: New derivatives with extended carbon chains or functional groups.
Aplicaciones Científicas De Investigación
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane moiety may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparación Con Compuestos Similares
1-[2-(1,3-Dioxan-2-yl)ethyl]pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-pyrazole:
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-amino-1H-pyrazole: A reduction product of the original compound with different biological properties.
Uniqueness: 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole is unique due to the presence of both the nitro group and the dioxane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-6-10-11(7-8)3-2-9-15-4-1-5-16-9/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUUTRIYVAEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol](/img/structure/B6335056.png)


![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B6335071.png)




![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)


![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)


